molecular formula C13H15NOS B14144449 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 120425-67-4

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one

Cat. No.: B14144449
CAS No.: 120425-67-4
M. Wt: 233.33 g/mol
InChI Key: QBPOUOPUQDGUQY-UHFFFAOYSA-N
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Description

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one is a heterocyclic compound that features a thiazepine ring fused with two benzene rings

Preparation Methods

The synthesis of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a dibenzothiazepine derivative with a suitable reagent under controlled temperature and pressure can yield the desired compound. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazepine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzene rings, often using halogenated reagents under basic conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one can be compared with other similar compounds, such as:

    1,2,3,4,4a,9b-Hexahydrodibenzofuran: This compound has a similar fused ring structure but lacks the thiazepine ring, leading to different chemical and biological properties.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound features an azepine ring instead of a thiazepine ring, resulting in distinct reactivity and applications.

The uniqueness of this compound lies in its thiazepine ring, which imparts specific chemical reactivity and potential biological activities not found in its analogs.

Properties

CAS No.

120425-67-4

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

6a,7,8,9,10,10a-hexahydro-5H-benzo[b][1,4]benzothiazepin-6-one

InChI

InChI=1S/C13H15NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h2,4,6,8-9,11H,1,3,5,7H2,(H,14,15)

InChI Key

QBPOUOPUQDGUQY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C(=O)NC3=CC=CC=C3S2

Origin of Product

United States

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